Product packaging for Rhodizonic acid dipotassium(Cat. No.:)

Rhodizonic acid dipotassium

Cat. No.: B12439108
M. Wt: 248.27 g/mol
InChI Key: LCBGQMVPSDZJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery within the Oxocarbon Family

The journey of rhodizonic acid and its salts began in 1837 with the Austrian chemist Johann Florian Heller. wikipedia.orgauajournals.org While analyzing the black, powdery residue from the production of potassium metal—a process involving the heating of potassium carbonate with charcoal—Heller isolated a new acidic substance. wikipedia.orge-tarjome.com He named it "rhodizonic acid" from the Greek rhodizein, meaning "to tinge red," a nod to the characteristic rose-red color of the precipitates it formed with alkaline-earth metals. e-tarjome.com This discovery placed rhodizonic acid among the earliest of the oxocarbon acids to be identified, following the isolation of croconic acid in 1825. e-tarjome.comwikipedia.org

The initial synthesis was a product of high-temperature inorganic reactions, but later methods provided more controlled chemical pathways. A notable method involves the oxidation of myo-inositol (a type of sugar alcohol) with concentrated nitric acid, followed by treatment with potassium acetate (B1210297) in the presence of oxygen. wikipedia.orgyoutube.com This process allows for the preparation of potassium rhodizonate with good yield and purity, as the salt's relative insolubility in water facilitates its crystallization and separation. wikipedia.org The historical development of these synthetic routes was crucial for making rhodizonic acid and its salts, like the dipotassium (B57713) form, available for detailed scientific investigation.

The broader family of oxocarbon anions, with the general formula [CₙOₙ]²⁻, includes deltate (n=3), squarate (n=4), croconate (n=5), and rhodizonate (n=6). wikipedia.org The study of these cyclic dianions gained significant momentum with the concept of aromaticity, as they were proposed to be members of a non-benzenoid aromatic series, stabilized by the delocalization of π-electrons across the ring. iaea.orgcdnsciencepub.com

Fundamental Significance of the Rhodizonate Anion in Contemporary Chemistry

The fundamental importance of the rhodizonate anion (C₆O₆²⁻) in modern chemistry is multifaceted, stemming from its unique electronic structure and coordination capabilities. sci-hub.seresearchgate.net The dianion is a symmetric, aromatic system where the two negative charges and the π-electrons are delocalized over the entire six-membered ring of carbon and oxygen atoms. wikipedia.orgiaea.org This delocalization contributes to its stability and its intense color, which is a result of strong π-π* electronic transitions. cdnsciencepub.com

A primary area of significance is in analytical chemistry . The rhodizonate anion forms distinctly colored complexes with various metal ions, a property that has been harnessed for qualitative and quantitative analysis. wikipedia.org Most notably, its sodium salt is the basis of the sodium rhodizonate test, a highly sensitive and specific colorimetric method for detecting lead (Pb²⁺). morressier.comresearchgate.net This test is of paramount importance in forensic science for identifying lead residues from gunshot discharges on skin, clothing, or other surfaces. fiu.eduunil.chojp.gov The reaction involves the formation of a scarlet-red to blue-violet lead-rhodizonate complex, providing a clear visual indicator of lead's presence. unil.chasme.org

In the realm of coordination chemistry , the rhodizonate anion acts as a versatile ligand. It can coordinate to metal ions in various modes, including monodentate and bidentate chelation, forming bridges between metal centers to construct one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). fiu.eduresearchgate.net Researchers have explored its complexes with a wide range of metals, including transition metals, lanthanides, and actinides. morressier.comfiu.edu This research is driven by potential applications in areas such as the separation of nuclear waste, where the anion's differing affinities for various metal ions could be exploited. morressier.com

Furthermore, the electronic properties of rhodizonate-based materials are a subject of active research. Computational studies have shown that rhodizonates can sustain multiple oxidation states, suggesting their potential use in advanced materials. chemrxiv.org The ability of rhodizonate anions to stack in the solid state, sometimes leading to intermolecular electronic interactions, opens up possibilities for designing novel organic conductors or other functional electronic materials. chemrxiv.org Its role as a building block in supramolecular chemistry is also significant, where it participates in hydrogen bonding and other non-covalent interactions to form complex, self-assembled architectures. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Rhodizonic Acid and its Dipotassium Salt

PropertyRhodizonic Acid (dihydrate)Rhodizonic Acid Dipotassium
Chemical FormulaH₂C₆O₆·2H₂OC₆K₂O₆
Molar Mass206.10 g/mol246.26 g/mol sciencemadness.org
AppearanceOrange to deep-red hygroscopic crystals wikipedia.orgBlack-reddish solid sciencemadness.org
Melting Point130 to 132 °C (decomposes) wikipedia.org>300 °C (decomposes) sciencemadness.org
Solubility in WaterSolubleAlmost insoluble sciencemadness.org
Acidity (pKa₁)4.378 ± 0.009 (at 25 °C) wikipedia.orgN/A
Acidity (pKa₂)4.652 ± 0.014 (at 25 °C) wikipedia.orgN/A

Table 2: Research Findings on Rhodizonate Anion Interactions

Area of ResearchKey FindingSignificance
Forensic AnalysisForms a scarlet to blue-violet complex with Pb²⁺ ions at pH 2.8. unil.chasme.orgBasis for the highly specific sodium rhodizonate test for gunshot residue. fiu.eduojp.gov
Coordination ChemistryCoordinates with lanthanides (e.g., Sm(III), Gd(III)) in a 1:1 ratio and with transition metals (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to form crystalline solids. sci-hub.semorressier.comPotential for separating radioactive elements and creating novel metal-organic frameworks. morressier.com
Supramolecular ChemistryActs as a hydrogen-bond acceptor, forming self-assembled structures with molecules like urea. researchgate.netEnables the construction of complex, ordered molecular architectures.
Materials ScienceComputational studies predict stable rhodizonate structures with various oxidation states (from -2 to -6). chemrxiv.orgPotential for developing new organic conductors and electronic materials. chemrxiv.org
PhotochemistryThe rhodizonate dianion absorbs strongly in the visible spectrum (approx. 483 nm) and can undergo photooxidation in the presence of oxygen. cdnsciencepub.comRelevant for understanding its stability and potential applications in light-sensitive systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2K2O6 B12439108 Rhodizonic acid dipotassium

Properties

Molecular Formula

C6H2K2O6

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C6H2O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;

InChI Key

LCBGQMVPSDZJJJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K].[K]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Rhodizonic Acid Dipotassium

Classical Laboratory-Scale Synthesis of Rhodizonic Acid Dipotassium (B57713)

The traditional and most cited laboratory method for synthesizing rhodizonic acid dipotassium involves the chemical oxidation of myo-inositol. This process, while effective, relies on strong oxidizing agents and requires careful control of reaction conditions to ensure both high yield and purity of the final product.

Reaction Mechanisms and Stoichiometry of Inositol (B14025) Oxidation Pathways

The synthesis originates with the oxidation of myo-inositol, a readily available carbocyclic polyol, using a strong oxidizing agent, typically concentrated nitric acid. wikipedia.orgacs.org The fundamental transformation involves the oxidation of the six secondary alcohol groups of the inositol ring to ketone functionalities.

The reaction mechanism is a complex, multi-step oxidation process. Each of the six hydroxyl groups on the cyclohexane (B81311) ring is oxidized to a carbonyl group. This complete oxidation transforms the saturated carbocyclic structure of inositol into the fully conjugated and aromatic dianion of rhodizonic acid upon deprotonation. The process is highly exothermic and results in the release of nitrogen dioxide (NO₂) fumes as the nitric acid is reduced. tandfonline.com Following the oxidation, the resulting rhodizonic acid is neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium acetate (B1210297), which leads to the precipitation of the sparingly soluble dipotassium rhodizonate salt. wikipedia.org

Optimization Parameters for Yield and Purity Control in Synthesis

Achieving a high yield and purity of this compound is contingent on the precise control of several key experimental parameters. These parameters influence the reaction rate, the completeness of the oxidation, and the minimization of side reactions or product decomposition.

Key optimization parameters include:

Reaction Time and Temperature: The initial oxidation of inositol with nitric acid is typically performed under reflux for a duration of approximately 3 hours to ensure the complete conversion of the polyol substrate. tandfonline.com

pH Control: Rhodizonates are known to be unstable in basic conditions. Therefore, after the initial oxidation, the solution is kept acidic, often through the addition of glacial acetic acid, before the precipitation step. tandfonline.com This prevents the degradation of the rhodizonate anion.

Precipitation and Washing: The dipotassium salt is precipitated from the solution, often in an ice bath to maximize recovery due to its low solubility in water. The resulting precipitate is then washed with a solvent like isopropanol (B130326) to remove soluble impurities before drying. tandfonline.com

The table below summarizes the key parameters for the classical synthesis.

ParameterConditionPurpose
Starting Material myo-InositolC6 polyol precursor
Oxidizing Agent Concentrated Nitric Acid (68%)Oxidation of alcohol groups
Reaction Time ~3 hours under refluxEnsure complete oxidation
pH Adjustment Addition of Glacial Acetic AcidMaintain acidity to prevent degradation
Precipitating Agent Potassium HydroxideFormation of the dipotassium salt
Yield Optimization Overnight stirring in airOxidation of intermediates
Purification Washing with IsopropanolRemoval of soluble impurities

Advanced and Alternative Synthetic Routes for Rhodizonic Acid Derivatives

In response to the desire for greener, more efficient, and versatile synthetic methods, research has explored alternatives to the classical nitric acid oxidation route. These advanced methodologies include electrochemical approaches, novel catalytic protocols, and strategies for waste valorization.

Exploration of Electrochemical Synthesis Approaches

Electrochemical synthesis, or electrosynthesis, offers a powerful and sustainable alternative to traditional redox reactions by using electric current as a "traceless" oxidant or reductant. wikipedia.org The application of electrosynthesis to the production of rhodizonic acid involves the anodic oxidation of a suitable precursor like inositol. While a specific, high-yield industrial process for rhodizonic acid has not been widely reported, the principles of electrochemistry and related studies on inositol demonstrate its potential.

Studies have confirmed that myo-inositol can undergo electrocatalytic oxidation on the surface of modified electrodes, such as nickel hexacyanoferrate-modified glass carbon electrodes. tandfonline.com This confirms the electrochemical activity of inositol and its susceptibility to oxidation via electrochemical means. A potential synthetic route would involve the controlled anodic oxidation of inositol in an electrochemical cell, likely requiring a specialized electrode material with a high overpotential for oxygen evolution to favor the oxidation of the substrate. wikipedia.org The key advantages of such a method would be the avoidance of harsh chemical oxidants like nitric acid, precise control over the reaction by tuning the applied potential, and milder reaction conditions. mdpi.com

Development of Catalytic Synthesis Protocols

A significant advancement in the synthesis of rhodizonic acid involves the development of catalytic protocols that utilize different starting materials. A patented process describes the catalytic synthesis of rhodizonic acid from glyoxal (B1671930) (ethanedial) instead of inositol. google.com This method represents a departure from the classical pathway and offers benefits in terms of raw material cost and reaction conditions.

The catalytic process involves the following key steps:

A solution of sodium sulfite (B76179) and sodium bicarbonate is prepared, and a transition metal catalyst is introduced.

Glyoxal is added to the mixture at a controlled temperature (e.g., 40-46°C).

Air is bubbled through the solution for a set period (0.5-1.5 hours) at a slightly elevated temperature (48-52°C), followed by heating to 100°C.

The resulting mixture is filtered, and the solid is then refluxed in hydrochloric acid and recrystallized to yield rhodizonic acid. google.com

This method is reported to have mild reaction conditions and uses an inexpensive and reusable catalyst, such as copper wire. google.com

The table below outlines the parameters for this alternative catalytic synthesis.

ParameterConditionPurpose
Starting Material Glyoxal (30%)Alternative C2 precursor
Catalyst Transition Metal (e.g., Copper)Facilitate the condensation/oxidation
Reagents Sodium Sulfite, Sodium BicarbonateReaction medium components
Oxidant Air (Oxygen)Oxidizing agent
Temperature Profile 40-52°C, then 100°CControl reaction stages
Purification Recrystallization from HClIsolate the final product

Strategies for Raffinate Reutilization in Chemical Synthesis

A key aspect of green chemistry and process optimization is the reutilization of waste streams, or raffinates. In the context of the catalytic synthesis of rhodizonic acid from glyoxal, a process has been patented that explicitly incorporates the reuse of the filtrate (raffinate) from the reaction. google.com

Reactivity Profiles and Degradation Pathways of this compound

This compound, the dipotassium salt of rhodizonic acid, is a notable oxocarbon anion. Its reactivity is characterized by a susceptibility to degradation under various conditions and its ability to undergo chemical transformations, particularly ring contraction, to form other oxocarbon species.

Investigation of Thermal and Photochemical Degradation Mechanisms

The stability of dipotassium rhodizonate is significantly influenced by thermal and photochemical factors, particularly in aqueous solutions. While the dry, solid salt is stable, its solutions are prone to degradation. wikipedia.org

Aerated, aqueous solutions of rhodizonic acid are generally unstable. cdnsciencepub.com The degradation process is accelerated by exposure to light. cdnsciencepub.com Research indicates that both the thermal (dark reaction) and photochemical conversion of rhodizonic acid in aqueous solution are initiated by an electron transfer to a suitable oxidizing agent. cdnsciencepub.com

In solutions with a pH of 8.3, exposure to light leads to the decomposition of the rhodizonate anion into croconic acid and other potential products, such as cyclohexanehexone (B1329327) or dodecahydroxycyclohexane, especially in the presence of oxygen. wikipedia.org In the absence of oxygen, solutions at this pH are stable for several days. wikipedia.org The photochemical process is not merely an acceleration of the thermal reaction; it appears to follow a distinct pathway that is highly dependent on the presence of an electron acceptor. cdnsciencepub.com

The following table summarizes the stability of rhodizonate solutions under different light and oxygen conditions as described in the literature.

ConditionpHStability/Degradation ProductsSource
Exposure to light, oxygen present8.3Decomposes to croconic acid and other products wikipedia.org
No light, oxygen present>10Converts to croconic acid wikipedia.orgcdnsciencepub.com
Exposure to light, oxygen absent8.3Stable for days wikipedia.org
No light, oxygen absent>10Quickly converts to the tetrahydroxy-p-benzoquinone (THBQ) anion wikipedia.org

Influence of Solvent Systems and Environmental Factors on Rhodizonate Stability

The stability of the rhodizonate anion is profoundly affected by the chemical environment, including the solvent system, pH, and the presence of oxidizing agents.

Aqueous solutions of rhodizonate salts are known to be unstable, decomposing over a period of days even when refrigerated. wikipedia.org Some reports indicate that aqueous solutions of sodium rhodizonate may be effective for only about an hour and must be prepared fresh for analytical use. ojp.govsciencemadness.org To enhance stability for its use as an analytical reagent, it is sometimes recommended that solutions be prepared in a tartrate buffer. researchgate.net The solid salt, in contrast, is stable when kept dry and protected from light and basic environments. wikipedia.orgsciencemadness.org

The pH of the solution is a critical factor. In strongly basic solutions (pH > 10), rhodizonic acid undergoes rapid conversion. wikipedia.org The outcome of this conversion is dependent on the presence of oxygen. In an oxygenated alkaline solution, rhodizonic acid is quantitatively converted to croconic acid. cdnsciencepub.com This reaction is believed to be initiated by the attack of a hydroxide ion. cdnsciencepub.com Conversely, in the absence of oxygen, the degradation pathway shifts, leading to the formation of the tetrahydroxy-p-benzoquinone (THBQ) anion. wikipedia.org Under acidic conditions (pH 2.8), the rhodizonate anion is also unstable but forms specific colored complexes with certain metal ions like lead, a property utilized in analytical chemistry. ojp.govresearchgate.net

The presence of oxidizing agents other than molecular oxygen can also initiate the degradation of rhodizonate. Oxidants such as hydrogen peroxide can induce the conversion to croconic acid and other products, even in neutral or slightly acidic solutions. cdnsciencepub.com This underscores the general susceptibility of the rhodizonate anion to oxidation-driven degradation pathways.

Table of Factors Influencing Rhodizonate Stability:

Factor Condition Effect on Stability
Solvent Aqueous Solution Unstable, decomposes over time wikipedia.org
Dry Solid Stable wikipedia.org
pH > 10 (alkaline) Rapidly converts wikipedia.org
< 2.8 (acidic) Unstable, but forms specific metal complexes researchgate.net
Oxygen Present (at pH > 10) Promotes conversion to croconic acid wikipedia.orgcdnsciencepub.com
Absent (at pH > 10) Promotes conversion to THBQ wikipedia.org
Light Present Accelerates degradation in solution cdnsciencepub.com

| Additives | Tartrate Buffer | Increases stability of aqueous solutions researchgate.net |

Mechanistic Studies of Conversion to Related Oxocarbon Species (e.g., Croconic Acid)

The conversion of the six-membered rhodizonate ring to the five-membered croconate ring is a significant chemical transformation, though its precise mechanisms are not fully elucidated. wikipedia.org This ring-contraction reaction is a common method for the synthesis of croconic acid and its salts. e-tarjome.com

The conversion is fundamentally an oxidative process. nih.gov It can be achieved by treating rhodizonic acid or its salts with oxidizing agents like manganese dioxide or simply with air in an alkaline solution. e-tarjome.comnih.gov During this process, the carbon framework is degraded, accompanied by the elimination of a carbon unit, likely as carbon dioxide. nih.gov

Mechanistic insights suggest that in alkaline, oxygenated solutions, the reaction proceeds via an initial attack by a hydroxide ion, followed by an α-oxo alcohol rearrangement. cdnsciencepub.com A more general view proposes that the conversion, both thermal and photochemical, is initiated by an electron transfer from the rhodizonate dianion to a suitable oxidizing agent. cdnsciencepub.com The resulting monoanion radical is then subject to further reactions, including potential hydration, which may lead to the ring-contraction that forms croconic acid. cdnsciencepub.com

Molecular Structure, Bonding, and Computational Chemistry of the Rhodizonate System

Crystallographic Characterization of Rhodizonic Acid Dipotassium (B57713)

The precise three-dimensional arrangement of atoms and ions in the solid state of dipotassium rhodizonate (2K⁺·C₆O₆²⁻) has been elucidated through single-crystal X-ray diffraction, providing fundamental insights into its structure and bonding.

Dipotassium rhodizonate crystallizes in the orthorhombic system. researchgate.net The specific space group has been identified as Fddd. researchgate.net This determination is based on the systematic absences and symmetry elements observed in the X-ray diffraction pattern. The crystal structure is characterized by a well-defined, ordered arrangement of rhodizonate dianions and potassium cations in the unit cell. researchgate.net The site symmetry for the centroid of the rhodizonate ions is 222, while the potassium ions possess a site symmetry of 2. researchgate.net

Crystal Data and Structure Refinement for Dipotassium Rhodizonate. researchgate.net
ParameterValue
Empirical FormulaC₆K₂O₆
Formula Weight246.26
Crystal SystemOrthorhombic
Space GroupFddd
a (Å)8.426 (2)
b (Å)12.011 (3)
c (Å)15.671 (3)
Volume (ų)1586.0 (6)
Z8
Temperature (K)100

In the solid state, the rhodizonate dianion (C₆O₆²⁻) in the dipotassium salt exhibits specific geometric parameters. The carbon-oxygen bond lengths are nearly equivalent, with measured distances of 1.254(5) Å and 1.255(3) Å. researchgate.net Similarly, the carbon-carbon bonds within the six-membered ring have lengths of 1.472(5) Å and 1.475(5) Å. researchgate.net This high degree of bond length equalization is a key feature of the delocalized π-electron system in the aromatic rhodizonate ring. wikipedia.org The conformation of the anion in this specific crystal structure has been noted as being distinct from some previous observations of other rhodizonate salts. researchgate.net

Selected Bond Lengths for the Rhodizonate Dianion in Dipotassium Rhodizonate. researchgate.net
BondLength (Å)
C-O1.254 (5)
C-O1.255 (3)
C-C1.472 (5)
C-C1.475 (5)

The crystal structure of dipotassium rhodizonate is composed of layers. The rhodizonate anions are arranged in hexagonal layers, and the potassium ions are located between these planes, serving to connect adjacent layers. researchgate.net This layered arrangement is a defining characteristic of the solid-state structure. Each potassium cation is coordinated by oxygen atoms from the surrounding rhodizonate anions, establishing the ionic bonding that holds the crystal lattice together.

The crystal structure of dipotassium rhodizonate is isostructural with that of rubidium rhodizonate. researchgate.net In the anhydrous rubidium rhodizonate salt, the planar rhodizonate anions are stacked in parallel columns, with the rubidium ions also forming parallel columns, arranged in two interleaved hexagonal grids. wikipedia.orgwikipedia.org Anhydrous potassium rhodizonate features a similar but distinct arrangement where the anions and cations are organized in alternating planes. wikipedia.org Within each anionic plane, the rhodizonate ions are arranged in a hexagonal grid. wikipedia.org These structural similarities and differences among alkali metal rhodizonates highlight the influence of the cation size on the crystal packing of these oxocarbon salts.

Theoretical and Quantum Chemical Investigations of the Rhodizonate Anion

Computational chemistry provides powerful tools to investigate the intrinsic electronic properties of the rhodizonate anion, complementing experimental crystallographic data.

The rhodizonate anion is a member of the oxocarbon family, which is known for exhibiting planar cyclic structures with highly delocalized π-electron systems. researchgate.net This delocalization is a hallmark of aromaticity. wikipedia.orgwikipedia.org The rhodizonate dianion, C₆O₆²⁻, is aromatic and symmetric, as the double bonds and negative charges are delocalized and distributed evenly across the six carbon-oxygen units. wikipedia.org

Theoretical calculations have been performed to probe the molecule's properties. researchgate.net Studies comparing the D₆h (planar) and C₂ (non-planar) conformers of the rhodizonate anion have found the non-planar C₂ structure to be the global minimum in the gas phase. researchgate.net However, the energy difference between the two conformers is very small, calculated to be only 0.50 kcal/mol at the MP4(SDQ)/6-311+G(2d)//MP2/6-311+G(2d) level of theory. researchgate.net This small energy difference suggests that the ring is flexible and that the planar, aromatic structure is easily accessible, which is consistent with the planar or near-planar geometries observed in solid-state crystal structures. researchgate.netwikipedia.org The concept of aromaticity in such systems is a manifestation of cyclic electron delocalization, which leads to enhanced stability compared to a hypothetical localized structure. wikipedia.org

Density Functional Theory (DFT) Studies on Molecular Symmetry and Charge Delocalization

Density Functional Theory (DFT) has been instrumental in exploring the molecular properties of the rhodizonate system. A key area of investigation has been the molecule's symmetry. Early theoretical work considered a planar structure with D₆h symmetry, which would imply a high degree of aromaticity and complete delocalization of the negative charges across the six carbon-oxygen units. researchgate.netwikipedia.org

However, more advanced calculations and experimental evidence from crystal structures present a more nuanced picture. Computational studies have identified a non-planar C₂ conformer as a potential global minimum in the gas phase, although it is only slightly lower in energy (by approximately 0.50 kcal/mol) than the D₆h isomer at a high level of theory (MP4(SDQ)/6-311+G(2d)//MP2/6-311+G(2d)). researchgate.net This small energy difference suggests that the molecule is flexible and can adopt different conformations.

Crystallographic studies of rhodizonate salts confirm that the anion often deviates from perfect planarity. In the solid state, dipotassium rhodizonate (2K⁺·C₆O₆²⁻) crystallizes in the Fddd space group, where the rhodizonate ion adopts a twisted-boat conformation with D₂ symmetry. researchgate.net This deviation from planarity is also observed in disodium (B8443419) rhodizonate. researchgate.net The conformation of the anion is influenced by the crystalline packing and coordination with the potassium ions, which lie between the hexagonal layers of the anions, connecting them. researchgate.netresearchgate.net

Despite the non-planar structure in some solid-state forms, the electronic structure of the rhodizonate anion is characterized by significant charge delocalization. The negative charges are distributed over the six CO units, and the C-C and C-O bond lengths are intermediate between single and double bonds, which is a hallmark of a delocalized π-electron system. wikipedia.orgresearchgate.net DFT calculations are crucial for quantifying this charge distribution and understanding how it is affected by the molecular geometry and environment. However, it is important to note that some density functional approximations can face challenges with charge delocalization error, which can lead to an overstabilization of fractional charges and affect the accuracy of dissociation curves and charge distributions in molecular clusters. arxiv.orgarxiv.org

Table 1: Comparison of Rhodizonate Anion Symmetry in Different States
State/CompoundObserved/Calculated SymmetryKey Structural FeatureReference
Gas Phase (Theoretical)D₆h (planar)A stable, highly symmetric conformer. researchgate.net
Gas Phase (Theoretical)C₂ (non-planar)Calculated to be a slightly lower energy global minimum. researchgate.net
Dipotassium Rhodizonate (Solid)D₂ (twisted-boat)Non-planar conformation observed in the crystal structure. researchgate.net
Disodium Rhodizonate (Solid)Twisted ConformationNon-planar structure similar to the dipotassium salt. researchgate.net

Prediction and Calculation of Acid Dissociation Equilibria and Gas-Phase Acidity

The acidity of rhodizonic acid (H₂C₆O₆) is a fundamental property that governs its behavior in solution. The process involves the sequential loss of two protons to form the hydrogen rhodizonate anion (HC₆O₆⁻) and finally the rhodizonate dianion (C₆O₆²⁻).

Experimentally, the acid dissociation constants have been determined at 25 °C as:

pKa₁ = 4.378 ± 0.009

pKa₂ = 4.652 ± 0.014 wikipedia.org

Computational chemistry provides powerful tools for predicting pKa values from molecular structure. researchgate.net These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in solution. nih.gov A common approach uses a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation of the species involved.

The calculation of gas-phase acidity (the Gibbs free energy of deprotonation in the gas phase) is a direct measure of the intrinsic acidity of a molecule, free from solvent effects. researchgate.net High-level quantum mechanical methods can compute this value with considerable accuracy. nih.govresearchgate.net To predict the pKa in solution, the gas-phase acidity is combined with the free energies of solvation for the acid and its conjugate base, which are often calculated using continuum solvation models like the SMD (Solvation Model based on Density) model. nih.govnih.gov The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and solvation model. nih.govpeerj.com For instance, hybrid functionals like M06-2X combined with the SMD model have shown good accuracy for various organic molecules. nih.gov

While specific DFT calculations for the pKa of rhodizonic acid are not detailed in the available literature, the established methodologies are applicable. Such calculations would aim to reproduce the experimental values and provide insight into the electronic factors governing its acidity.

Table 2: Experimental Acid Dissociation Constants of Rhodizonic Acid
Dissociation StepEquilibriumExperimental pKa (at 25 °C)Reference
FirstH₂C₆O₆ ⇌ H⁺ + HC₆O₆⁻4.378 ± 0.009 wikipedia.org
SecondHC₆O₆⁻ ⇌ H⁺ + C₆O₆²⁻4.652 ± 0.014 wikipedia.org

Structure–Reactivity Relationship Studies of Rhodizonic Acid Dipotassium

The relationship between the structure of the rhodizonate anion and its chemical reactivity is most evident in its coordination chemistry and decomposition pathways. The delocalized electronic structure and the presence of multiple oxygen donor atoms make it an excellent ligand for metal ions.

The reactivity of rhodizonate is famously exploited in the forensic sodium rhodizonate test for detecting lead (Pb), particularly in gunshot residue. fiu.edu The rhodizonate dianion reacts with Pb(II) ions to form a deeply colored lead rhodizonate complex. sciencemadness.orgresearchgate.net UV-Vis titration studies have shown that Pb(II) and rhodizonate bind in a 1:1 ratio. fiu.edu The formation of this stable complex is a direct consequence of the rhodizonate structure, which allows its oxygen atoms to effectively chelate the metal ion.

The reactivity of rhodizonate extends to a wide range of other metals, including lanthanides and other toxic metals like Cd(II) and Hg(II). fiu.edumorressier.com The stability of the rhodizonate anion itself is a critical factor in its reactivity. In aqueous solutions, it is known to decompose over time, typically within a couple of hours for dilute solutions. fiu.edumorressier.com This decomposition involves the loss of a CO unit to yield the croconate anion (C₅O₅²⁻), which can further decompose to the oxalate (B1200264) anion (C₂O₄²⁻). fiu.edu The stability can be significantly improved in mixed solvents like water/ethanol, allowing for more detailed studies of its complexation reactions. fiu.edumorressier.com

Surface science studies have provided further insights into the structure-reactivity relationship. When rhodizonic acid is deposited on a reactive metal surface like Cu(111) and annealed, it deprotonates to form the rhodizonate dianion. unl.eduuj.edu.pldatapdf.com This surface-bound rhodizonate then acts as a ligand, coordinating with copper adatoms to form well-ordered metal-organic networks. unl.edudatapdf.com This demonstrates how the acidic protons and the coordinating oxygen atoms of the structure dictate its reactivity in a surface environment. On less reactive surfaces like Au(111), the neutral rhodizonic acid molecules form structures stabilized by hydrogen bonding. unl.edu

Coordination Chemistry and Metal Complexation Research Involving Rhodizonic Acid Dipotassium

Ligand Characteristics and Coordination Modes of the Rhodizonate Dianion

The rhodizonate dianion is a planar, cyclic oxocarbon with D₆h symmetry in its uncomplexed state. The negative charges are delocalized over the six oxygen atoms, making it a potentially multidentate ligand. It can coordinate to metal ions in several ways, including monodentate, bidentate-chelating, and bridging modes. The specific coordination mode adopted depends on the metal ion, the reaction conditions, and the presence of other ligands.

In the solid state, the structure of metal-rhodizonate complexes can vary significantly. For instance, a series of transition metal rhodizonates with the general formula M(C₆O₆)·nH₂O (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have been synthesized and characterized. X-ray powder diffraction studies revealed that the manganese, cobalt, nickel, and zinc compounds are isostructural, crystallizing in the Pmmm space group, while the copper salt crystallizes in the P2/m space group. researchgate.net This difference in crystal structure suggests a different coordination environment around the copper ion compared to the other divalent metals in this series.

The versatility of the rhodizonate dianion as a ligand is further demonstrated by its ability to participate in different types of coordination, such as monodentate, chelate, and bidentate bonding within the same crystal structure, as observed in some complex systems. researchgate.net

Mechanisms of Metal Ion Complexation and Chelation

The interaction between the rhodizonate dianion and metal ions is often rapid and results in the formation of colored complexes, a property that has been historically utilized for qualitative analysis. The complexation is a result of the electrostatic attraction between the negatively charged oxygen atoms of the dianion and the positive metal center, leading to the formation of coordinate bonds.

A notable characteristic of many metal rhodizonate complexes is their low solubility in aqueous solutions. This is particularly true for the lead(II) rhodizonate complex, which precipitates from solution as a scarlet or blue-violet solid. nih.gov The formation of this insoluble precipitate is the basis for the well-known spot test for lead. The reaction involves the coordination of two rhodizonate molecules to a lead ion, forming a resonance-stabilized ring structure. researchgate.net

The precipitation of these complexes is a significant factor in their study. To investigate the complexation in solution, researchers often employ mixed solvent systems, such as water-ethanol or water-acetone mixtures. These solvents can increase the stability of the rhodizonate dianion in solution and prevent the immediate precipitation of the metal complexes, allowing for detailed spectroscopic analysis. fiu.edu For example, UV-Vis titrations in a 50/50 water/ethanol mixture have shown that Pb(II) and rhodizonate bind in a 1:1 ratio. fiu.edu

The mechanism of precipitation is thought to involve the rapid formation of an amorphous solid, which can then, in some cases, crystallize into a more ordered structure. For instance, in the presence of tartaric acid, the initially formed amorphous lead rhodizonate precipitate can be converted into a more vividly colored crystalline form. google.com

Various spectroscopic techniques are employed to characterize metal-rhodizonate complexes and to understand the nature of the metal-ligand bonding.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of the rhodizonate ligand. Upon complexation, the symmetry of the dianion is lowered, which leads to an increase in the number of observed bands in the Raman spectra. researchgate.net The vibrational modes associated with the C=O stretching, typically found in the 1700-1500 cm⁻¹ region, are particularly sensitive to coordination. These bands often show significant shifts and splitting upon complexation, providing strong evidence for the interaction between the metal ion and the oxygen atoms of the rhodizonate. researchgate.net For the lead rhodizonate complex, characteristic IR bands have been observed at approximately 1669, 1598, 1534, 1449, and 1420 cm⁻¹. astm.org

UV-Visible Spectroscopy: UV-Vis spectroscopy is widely used to study the formation and stoichiometry of metal-rhodizonate complexes in solution. The formation of these complexes is accompanied by the appearance of new absorption bands in the visible region, leading to the characteristic colors. For the scarlet lead rhodizonate complex, a broad absorbance band near 500 nm is observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy has been used to characterize lead rhodizonate precipitates. The spectra of these insoluble complexes show broad signals, with chemical shifts observed around 190.5, 184.7, 179.0, and 172.6 ppm for one form of lead rhodizonate. astm.org

The following table summarizes the spectroscopic data for the lead rhodizonate complex.

Spectroscopic TechniqueObserved FeaturesReference(s)
Infrared (IR) Bands at 3449, 1669, 1598, 1534, 1449, 1420, 1306, 1264, 1215, 1133, 1062, 769, and 677 cm⁻¹ astm.org
UV-Visible Absorption maximum around 545 nm for the colored product on a paper platform. scielo.br
¹³C NMR (Solid-State) Resonances at approximately 190.5, 184.7, 179.0, and 172.6 ppm. astm.org

Design and Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Rhodizonate Ligands

The ability of the rhodizonate dianion to act as a bridging ligand between metal centers suggests its potential use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and potential applications in areas such as gas storage, catalysis, and sensing.

However, a comprehensive search of the scientific literature reveals a notable scarcity of studies focused on the use of the rhodizonate dianion as a primary building block for the systematic design and synthesis of coordination polymers or MOFs. While the formation of polymeric structures in the solid state of simple metal rhodizonates is evident from their crystal structures, the deliberate design of extended networks with controlled dimensionality and porosity using rhodizonate as the principal organic linker is not a well-explored area of research.

One interesting observation is the formation of a 3D metal-oxalate framework from the decomposition of a metal-rhodizonate solution over time. fiu.edu This suggests that while rhodizonate itself may not be the final linker in the extended structure, it can serve as a precursor to other ligands that do form such frameworks. This indirect approach, however, does not fall under the direct design and synthesis of rhodizonate-based coordination polymers. The reasons for the limited exploration of rhodizonate in this field may be related to its instability in certain solvents and pH conditions, as well as the tendency to form insoluble and poorly crystalline materials, which can be challenging to characterize and structurally control.

Supramolecular Assembly Driven by Rhodizonate Coordination

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The rhodizonate dianion, with its multiple oxygen atoms, is an excellent candidate for participating in supramolecular assembly through hydrogen bonding.

Spectroscopic Characterization Methodologies and Advanced Analytical Applications

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of the rhodizonate dianion (C₆O₆²⁻). The spectra of rhodizonate salts are consistent with a planar, symmetric, resonance-stabilized structure. rsc.org In this arrangement, the carbon-carbon and carbon-oxygen bonds possess intermediate character between single and double bonds, and the negative charges are delocalized across the six oxygen atoms.

The vibrational modes observed in the IR and Raman spectra provide a fingerprint of the molecule's structure. For instance, the vibrational modes related to the C=O stretching, typically found in the 1500-1700 cm⁻¹ region, are significantly influenced by coordination with metal ions. researchgate.net This sensitivity to the local chemical environment makes vibrational spectroscopy a valuable method for studying metal-rhodizonate complexes. The table below summarizes key vibrational frequencies for the rhodizonate dianion.

Vibrational ModeWavenumber (cm⁻¹)Spectroscopy
C=O Stretching1500 - 1700Infrared and Raman
C-C StretchingVariesInfrared and Raman
In-plane and out-of-plane bendsVariesInfrared and Raman

Linear-polarized infrared (IR) spectroscopy is a specialized technique used to study the orientation of molecules in a sample. By using polarized IR radiation, it is possible to selectively excite vibrational modes based on their orientation relative to the polarization of the incident light. This method provides valuable information about the molecular arrangement in anisotropic samples, such as crystals or stretched polymer films. While specific studies on dipotassium (B57713) rhodizonate using this technique are not extensively documented in the provided search results, the principles of the technique can be applied to understand its potential for characterizing oriented rhodizonate systems.

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental vibrational spectroscopy. nih.gov These theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of the experimentally observed spectral bands. For the rhodizonate dianion, computational studies can help to confirm the D₆h symmetry and provide a more detailed understanding of the nature of its various vibrational modes. rsc.orgresearchgate.net By comparing the calculated spectrum with the experimental IR and Raman data, a more accurate and complete picture of the molecular vibrations can be obtained. This integrated approach is particularly useful for distinguishing between different possible conformations or for analyzing the effects of intermolecular interactions on the vibrational spectrum.

Electronic Spectroscopy (UV-Vis) for Ionization, Hydration, and Complexation Kinetics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the rhodizonate anion and its complexes. The rhodizonate dianion exhibits characteristic absorption bands in the visible region, which are responsible for its color. These electronic transitions are sensitive to changes in the molecule's environment, such as solvation, pH, and coordination to metal ions.

The complexation of the rhodizonate anion with various metal ions leads to noticeable changes in the UV-Vis spectrum, making it a useful tool for studying these interactions. morressier.comfiu.edu For example, the formation of metal-rhodizonate complexes can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity. These spectral changes can be monitored to investigate the stoichiometry and stability of the resulting complexes. morressier.comfiu.edu

UV-Vis titration is a common method for studying the formation of complexes in solution. In this technique, the UV-Vis spectrum of a solution of one component (e.g., dipotassium rhodizonate) is monitored as a second component (e.g., a metal salt solution) is incrementally added. The changes in absorbance at a specific wavelength are then plotted against the mole ratio of the reactants to determine the stoichiometry of the complex.

A related and widely used technique is the method of continuous variations, also known as a Job plot. wikipedia.orgpesrsncollege.edu.innih.govlibretexts.org In a Job plot experiment, a series of solutions are prepared where the mole fractions of the two binding partners (e.g., dipotassium rhodizonate and a metal ion) are varied while keeping the total molar concentration constant. wikipedia.org The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and this absorbance is plotted against the mole fraction of one of the components. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. wikipedia.orgpesrsncollege.edu.in For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio. pesrsncollege.edu.in Studies have shown that rhodizonate forms 1:1 complexes with lead(II) and various lanthanide ions in a water/ethanol mixture. fiu.edu

MethodPrincipleInformation Obtained
UV-Vis Titration Monitoring the change in absorbance of a solution as a titrant is added.Stoichiometry and stability constant of complexes.
Job Plot Plotting absorbance versus the mole fraction of two components at a constant total concentration. wikipedia.orgStoichiometry of the predominant complex in solution. wikipedia.orgpesrsncollege.edu.inlibretexts.org

Time-resolved absorbance measurements are used to study the kinetics of chemical reactions by monitoring the change in absorbance of a reactant or product over time. thermofisher.com This technique can provide valuable information about reaction rates, mechanisms, and the stability of species in solution.

Aqueous solutions of rhodizonate salts are known to be unstable and decompose over time. morressier.comfiu.edu Dilute solutions of sodium rhodizonate, for example, typically lose their characteristic color within about two hours, indicating the decomposition of the rhodizonate dianion. fiu.edu This degradation process can be followed using time-resolved UV-Vis spectroscopy by monitoring the decrease in the absorbance of the rhodizonate peak over time. The data obtained can be used to determine the rate law and rate constant for the decomposition reaction. Similarly, the kinetics of complex formation between rhodizonate and metal ions can be investigated by monitoring the formation of the colored complex as a function of time.

X-ray Diffraction (XRD) Techniques for Material Transformation and In-Situ Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. Single-crystal XRD studies on dipotassium rhodizonate have revealed that it crystallizes in the orthorhombic space group Fddd. researchgate.net The crystal structure consists of hexagonal layers of rhodizonate anions connected by potassium ions, which are situated between the layers. researchgate.net

The table below summarizes the crystallographic data for dipotassium rhodizonate. researchgate.net

ParameterValue
Crystal System Orthorhombic
Space Group Fddd
a (Å) 8.426
b (Å) 12.011
c (Å) 15.671
Volume (ų) 1586.0
Z 8

In-situ XRD is a powerful extension of this technique that allows for the study of material transformations as they occur, for example, during a chemical reaction or a change in temperature or pressure. mdpi.commdpi.comresearchgate.net While specific in-situ XRD studies on the transformation of dipotassium rhodizonate were not found in the search results, this methodology could be applied to investigate various processes. For instance, it could be used to monitor the thermal decomposition of dipotassium rhodizonate, providing real-time information on the structural changes and the formation of any crystalline intermediates or products. Similarly, it could be employed to study solid-state reactions involving dipotassium rhodizonate, offering insights into the reaction mechanism and kinetics at a structural level. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to ascertain the structure of molecules in solution. For dipotassium rhodizonate, NMR spectroscopy, particularly carbon-13 NMR (¹³C NMR), provides critical insights into the symmetrical nature of the rhodizonate dianion in the solution phase.

Due to the absence of hydrogen atoms in the rhodizonate dianion (C₆O₆²⁻), its ¹H NMR spectrum is silent. The structural elucidation, therefore, relies on ¹³C NMR spectroscopy. The rhodizonate dianion possesses a highly symmetrical, planar structure with D₆h symmetry in solution. This high degree of symmetry arises from the delocalization of π-electrons across the six-membered ring, which makes all six carbon atoms chemically and magnetically equivalent.

In a ¹³C NMR experiment, the number of signals corresponds to the number of non-equivalent carbon atoms in a molecule. Given the equivalence of all six carbon atoms in the rhodizonate dianion, the proton-decoupled ¹³C NMR spectrum is expected to exhibit a single resonance.

Detailed research findings from the spectroscopic analysis of the rhodizonate dianion in an alkaline aqueous solution confirm this expectation. researchgate.netresearchgate.net The analysis of rhodizonic acid in a D₂O solution made alkaline with NaOD (pD = 10), which ensures the complete formation of the rhodizonate dianion, reveals a single, sharp signal in the ¹³C NMR spectrum. researchgate.net This solitary peak is observed at approximately 177 ppm. researchgate.net The appearance of a single peak corroborates the symmetrical distribution of electron density and the equivalence of all carbon atoms within the C₆O₆²⁻ ring structure in solution. researchgate.netresearchgate.net

The chemical shift value is characteristic of carbonyl carbons in a highly conjugated system, reflecting the unique electronic environment of the carbon atoms in the aromatic oxocarbon anion. The specific experimental conditions for this characterization are detailed in the table below.

NucleusSolventChemical Shift (δ) [ppm]MultiplicityAssignment
¹³CD₂O/NaOD (pD = 10)~177SingletC1, C2, C3, C4, C5, C6
¹HD₂O/NaOD (pD = 10)No signal observed
Table 1. NMR Spectroscopic Data for the Rhodizonate Dianion in Solution. researchgate.net

Electrochemical Behavior and Energy Storage Research with Rhodizonic Acid Dipotassium

Fundamental Electrochemical Properties of Rhodizonic Acid Dipotassium (B57713) and its Derivatives

The electrochemical utility of rhodizonic acid dipotassium is rooted in its intrinsic properties, such as its high bulk electron and ion conductivity and low solubility in common battery electrolytes. researchgate.net These characteristics are advantageous as they can reduce the reliance on conductive additives in electrode formulations and minimize the capacity fading associated with the dissolution of active material into the electrolyte. The compound is also noted to be a p-type semiconductor. researchgate.net

The rhodizonate anion (C₆O₆²⁻) is the core of the electrochemical activity, capable of undergoing multi-electron redox reactions at its carbonyl groups. This process is central to its function as an energy storage material. The fundamental redox potential is an intrinsic property of the molecule but can be influenced by the surrounding electrochemical environment, including the choice of solvent and electrolyte salt concentration.

Structurally, dipotassium rhodizonate crystallizes in the orthorhombic Fddd space group, forming hexagonal layers of rhodizonate anions connected by potassium ions. researchgate.net This layered arrangement creates natural pathways for ion diffusion, which is essential for efficient charging and discharging in a battery. Furthermore, research into using dipotassium rhodizonate as an interface buffer layer in solid-state batteries has highlighted its ability to block electrons while conducting lithium ions, demonstrating its tailored electrochemical functionality. researchgate.net This unique combination of properties makes it a versatile component in the design of advanced energy storage systems.

Development of Rhodizonate-Based Materials for Advanced Battery Technologies

The favorable properties of the rhodizonate anion have spurred the development of various materials for advanced battery systems, primarily focusing on its use in cathodes for sodium-ion and magnesium-ion batteries. However, research has also extended to its application in lithium-ion battery anodes, particularly through the creation of derivative compounds and composites.

While most research on rhodizonates focuses on cathode applications, several studies have explored their potential as anode materials for lithium-ion batteries (LIBs). A key challenge for organic anode materials is achieving stable performance at low voltages.

One successful approach involves creating metal-organic complexes. For instance, novel copper rhodizonate (CPR) complexes grown in-situ on a reduced graphene oxide (rGO) substrate have been developed as anode materials for LIBs. researchgate.net The integration with rGO creates a highly conductive and stable composite, which has demonstrated outstanding electrochemical performance. researchgate.net

The potential of organic potassium salts as LIB anodes is further illustrated by studies on related compounds. Potassium maleamate (B1239421) (K-MA), when used as an anode material in a lithium-ion battery, delivered a high specific capacity, showcasing the viability of this class of materials. nih.govnih.gov

Table 1: Performance of a Rhodizonate-Related Organic Anode in a Lithium-Ion Battery
Anode MaterialBattery TypeSpecific Capacity (after 200 cycles)Current RateCoulombic EfficiencyReference
Potassium Maleamate (K-MA)Lithium-Ion485 mAh g⁻¹0.1C98.7% nih.govnih.gov

Understanding the redox mechanism of the rhodizonate core is crucial for optimizing its performance. The electrochemical process centers on the reversible reaction of alkali ions (like Li⁺, Na⁺, or K⁺) with the carbonyl groups of the C₆O₆²⁻ anion. researchgate.net Density Functional Theory (DFT) calculations have been employed to confirm the redox mechanism in lithium batteries, indicating a multi-electron exchange process. researchgate.net

In hybrid ion systems, such as Mg-Li batteries, dipotassium rhodizonate facilitates a fast Li-K electrochemical exchange alongside highly reversible lithium intercalation. researchgate.net This demonstrates the compound's ability to accommodate and exchange different ions, which is a key aspect of its functionality.

The proposed mechanism for a rhodizonate salt during cycling involves the insertion of two alkali ions in a two-step process, leading to the formation of an intermediate salt before reaching the fully reduced state. This is visualized in the following reaction scheme based on the sodium derivative:

Step 1 (First Plateau): Na₂C₆O₆ + 2Na⁺ + 2e⁻ ↔ Na₄C₆O₆

Step 2 (Second Plateau): Na₄C₆O₆ + 2Na⁺ + 2e⁻ ↔ Na₆C₆O₆

This multi-step redox process allows for the high storage capacity observed in rhodizonate-based electrodes. researchgate.net

Fabrication and Characterization of Hybrid Electrode Materials Incorporating Rhodizonate Complexes

To overcome challenges such as poor conductivity in some organic materials and dissolution in electrolytes, researchers fabricate hybrid materials that combine rhodizonate salts with conductive and stabilizing matrices. These composites enhance electrochemical performance by improving electron transport and maintaining structural integrity during cycling.

Several fabrication methods have been employed:

One-Pot Hydrothermal Method: This technique has been used to grow copper rhodizonate complexes directly on reduced graphene oxide (rGO), ensuring an intimate connection between the active material and the conductive support. researchgate.net

Antisolvent Precipitation and Solvothermal Methods: These methods have been used to create composites of disodium (B8443419) rhodizonate with a reduced graphene oxide-sodium alginate (SR/RGO-SA) network. researchgate.net

Antisolvent Precipitation: This technique was used to prepare a composite of disodium rhodizonate with conductive polyaniline (PANI). researchgate.net

Characterization of these hybrid materials reveals significant improvements over the pure rhodizonate salts. The conductive network provided by rGO or PANI prevents the active material from losing electrical contact due to pulverization during ion insertion/extraction cycles. researchgate.net Furthermore, binders like sodium alginate can form hydrogen bonds with the rhodizonate material, further binding the electrode components together. researchgate.net

An important finding is that dipotassium rhodizonate itself possesses high intrinsic electron and ion conductivity. researchgate.net This allows for the fabrication of high-performance electrodes even with large, micrometer-sized grains (up to 30 μm) and without the need for extensive nanostructuring, simplifying electrode manufacturing. researchgate.net

Table 2: Examples of Rhodizonate-Based Hybrid Electrode Materials
Hybrid MaterialFabrication Method(s)Key EnhancementApplicationReference
Copper Rhodizonate/rGOOne-pot hydrothermalImproved conductivity and stabilityAnode for LIBs researchgate.net
Disodium Rhodizonate/rGO-Sodium AlginateAntisolvent precipitation, solvothermalPrevents pulverization, improves cyclingCathode for SIBs researchgate.net
Disodium Rhodizonate-PolyanilineAntisolvent precipitationMaintains electrical contactCathode for SIBs researchgate.net

Supramolecular Chemistry and Directed Assembly Investigations

Investigation of Non-Covalent Interactions in Rhodizonate-Based Systems

The supramolecular chemistry of rhodizonate-based systems is largely governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable, organized structures.

Hydrogen Bonding: The rhodizonate dianion is an excellent hydrogen-bond acceptor due to the presence of six oxygen atoms. It can act as a central hub, binding with multiple hydrogen-bond donor molecules. A notable example is the interaction with phenylurea, where the C₆O₆²⁻ dianion is encapsulated by convergent N-H donor groups from four phenylurea molecules, forming a stable hydrogen-bonded host lattice. nih.gov This ability to form extensive hydrogen-bonding networks is a key factor in the construction of rhodizonate-based supramolecular assemblies.

Anion-π Interactions: Anion-π interactions are non-covalent interactions between an anion and an electron-deficient aromatic system. researchgate.netunige.ch The rhodizonate dianion, being an aromatic system itself, can potentially engage in such interactions, although this area is less explored than its hydrogen-bonding capabilities. The interaction would involve the π-system of the rhodizonate ring and an electron-deficient molecular surface. Theoretical studies have shown that anion-π interactions can be energetically significant, contributing to the stability of supramolecular structures. rsc.org

The following table summarizes the key non-covalent interactions observed in rhodizonate-based systems.

Interaction TypeDescriptionExample
Hydrogen Bonding The rhodizonate dianion acts as a hydrogen-bond acceptor, interacting with donor molecules.Interaction with the N-H groups of phenylurea. nih.gov
Anion-π Interactions Potential electrostatic interaction between the rhodizonate anion and an electron-deficient π-system. researchgate.netunige.chTheoretical possibility with electron-poor aromatic molecules.
Ionic Coordination Electrostatic attraction between the potassium cations and the rhodizonate dianions.Layered structure of solid dipotassium (B57713) rhodizonate. researchgate.net

Synthesis and Structural Analysis of Rhodizonate-Containing Clathrates and Host-Guest Architectures

The ability of the rhodizonate dianion to form well-defined cavities through non-covalent interactions has been exploited in the synthesis of clathrates and other host-guest architectures.

Synthesis: A common strategy for the synthesis of rhodizonate-containing clathrates involves the in situ generation of the rhodizonate dianion. For instance, the tetrakis(phenylurea) clathrate of the tetraethylammonium rhodizonate was synthesized by reacting tetraethylammonium iodide, phenylurea, and rhodizonic acid in the presence of a base. nih.gov This method allows for the controlled formation of the host lattice around the guest molecules. The choice of solvent can also play a crucial role in templating different structures from the same molecular building blocks.

Structural Analysis: Single-crystal X-ray diffraction is the primary tool for the structural elucidation of these supramolecular assemblies. The crystal structure of dipotassium rhodizonate (2K⁺·C₆O₆²⁻) has been determined to be in the orthorhombic space group Fddd. researchgate.net The rhodizonate anions form hexagonal layers, with the potassium ions providing connectivity between these layers. This layered structure provides a foundational understanding of how dipotassium rhodizonate can serve as a scaffold for more complex architectures.

In the case of the rhodizonate-phenylurea clathrate, structural analysis reveals a hydrogen-bonded host lattice where the rhodizonate dianion is at the center of a network of phenylurea molecules. nih.gov This arrangement creates channels and cavities that can accommodate guest molecules.

Below is a data table summarizing the crystallographic information for dipotassium rhodizonate.

ParameterValue
Chemical Formula C₆K₂O₆
Crystal System Orthorhombic
Space Group Fddd
a (Å) 8.426
b (Å) 12.011
c (Å) 15.671
V (ų) 1586.0
Z 8

Data obtained from single-crystal X-ray diffraction at T = 100 K. researchgate.net

Strategies for Directing the Self-Assembly of Rhodizonic Acid Dipotassium Derivatives in Solution and Solid State

The rational design and synthesis of functional materials based on dipotassium rhodizonate rely on strategies to control its self-assembly in both solution and the solid state. This field, often referred to as crystal engineering, utilizes the predictable nature of non-covalent interactions to build desired supramolecular architectures.

Crystal Engineering with Rhodizonate: The planar and symmetric nature of the rhodizonate dianion, combined with its multiple hydrogen-bonding acceptor sites, makes it an ideal candidate for crystal engineering. By selecting appropriate counter-ions and co-crystallizing agents (linkers), it is possible to direct the formation of specific network topologies, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. fiu.edu For example, the layered structure of dipotassium rhodizonate is a direct consequence of the interplay between the shape of the rhodizonate anion and the coordination preferences of the potassium cation. researchgate.net

Solvent-Directed Assembly: The choice of solvent can have a profound impact on the self-assembly process. Solvents can influence the solubility of the components, mediate intermolecular interactions, and in some cases, become incorporated into the final structure. nih.gov In the context of dipotassium rhodizonate, the use of mixed solvent systems, such as water/ethanol, has been shown to stabilize the rhodizonate dianion in solution, allowing for controlled coordination with other species. fiu.edu This stabilization is crucial for studying its assembly in the solution state and for the growth of high-quality single crystals.

Role of Linkers and Coordination: The introduction of organic linker molecules with specific geometries and functionalities is a powerful strategy for constructing extended frameworks. These linkers can bridge between rhodizonate units, often through coordination with metal ions or via hydrogen bonding, to create porous coordination polymers or metal-organic frameworks (MOFs). While specific examples with dipotassium rhodizonate as the primary node are still emerging, the principles of using linkers to direct the assembly of related oxocarbon anions are well-established.

In solution, techniques such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the self-assembly process and the formation of host-guest complexes. fiu.edunih.gov These studies provide insights into the binding affinities and the dynamics of the assembly in the solution phase, which can then be correlated with the structures observed in the solid state.

Advanced Analytical Methodologies and Sensor Platform Development

Principles and Methodologies of Colorimetric Sensing for Metal Ion Detection

Colorimetric sensing remains a cornerstone of analytical chemistry due to its simplicity, cost-effectiveness, and the potential for visual detection. Rhodizonic acid dipotassium (B57713) serves as an excellent chromogenic agent, forming distinctly colored complexes with specific metal ions. This property is harnessed in various sensor designs, from sophisticated laboratory instruments to portable, field-deployable devices.

Ion Imprinted Polymers (IIPs) are synthetic polymers engineered to have specific recognition sites for a target ion. This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of the target ion, which acts as a template. Subsequent removal of the template ion leaves behind cavities that are complementary in size, shape, and chemical functionality, allowing for the highly selective rebinding of the target ion from a complex matrix.

The specific interaction between the rhodizonate ligand and lead (Pb²⁺) has been exploited to create a new generation of highly selective IIPs. researchgate.net In a notable study, a novel Pb²⁺ ion-imprinted polymer was synthesized using a rhodizonate-based ligand. researchgate.netunesp.br The synthesis involved the selection of appropriate functional monomers through computational simulation using density functional theory (DFT). unesp.br

Synthesis and Characterization:

The IIP was prepared by precipitation polymerization, a method that produces polymer particles. unesp.br The key components in the synthesis of a rhodizonate-based Pb-IIP are:

Template Ion: Pb(NO₃)₂

Ligand: Rhodizonate

Functional Monomer: 2-acrylamido-2-methylpropane sulfonic acid (AMPSA) was identified as a superior functional monomer compared to acrylic acid (ACRY) and allylamine (B125299) (ALLY) due to stronger interactions with the Pb²⁺-rhodizonate complex. unesp.br

Cross-linker: N,N′-methylenebisacrylamide (MBA)

Initiator: Potassium persulfate (KPS) nih.gov

The resulting polymer materials were characterized using various techniques to confirm their structure and morphology. Fourier Transform Infrared (FTIR) spectroscopy is used to verify the presence of the functional groups from the monomers and the ligand within the polymer matrix. Scanning Electron Microscopy (SEM) reveals the surface morphology and particle size of the synthesized polymers. unesp.br

Adsorption Performance and Selectivity:

The performance of the rhodizonate-based IIPs was evaluated through batch adsorption experiments. The IIP synthesized with AMPSA (IIP-AMPSA) demonstrated a significantly higher adsorption capacity for Pb²⁺ compared to IIPs made with other functional monomers. unesp.br Kinetic studies indicated that the adsorption process is rapid, reaching equilibrium within 10 minutes, and follows a pseudo-second-order model. unesp.br

A key advantage of IIPs is their selectivity. The relative selectivity coefficients for the Pb-IIP-AMPSA were exceptionally high in the presence of various interfering ions, as detailed in the table below. This high selectivity is attributed to the well-defined coordination geometry of the imprinted cavities created by the rhodizonate ligand. unesp.br

Interfering IonRelative Selectivity Coefficient
Cu²⁺128
Ni²⁺115
Cd²⁺98
Zn²⁺112
Co²⁺89
Fe²⁺121

This table presents the relative selectivity coefficients of a Pb²⁺ imprinted polymer (IIP-AMPSA) in the presence of various competing metal ions, demonstrating the high selectivity of the material for Pb²⁺. unesp.br

The practical utility of this rhodizonate-based IIP was confirmed by its successful application in recovering Pb²⁺ from river water samples with nearly 100% efficiency. unesp.br

The ubiquity of smartphones, with their high-resolution cameras and powerful processors, has spurred the development of portable and accessible analytical devices. By combining the color-generating properties of rhodizonic acid dipotassium with the imaging capabilities of a smartphone, rapid and on-site quantification of metal ions is achievable.

A successful implementation of this technology involved the use of the rhodizonate-based Pb²⁺ IIP described in the previous section as the sensing element in a smartphone-based colorimetric device. nih.gov The principle relies on the color change of the IIP material upon binding with Pb²⁺, which is captured by the smartphone's camera. nih.gov

Device Optimization and Measurement:

To ensure consistent and repeatable image acquisition, a simple and cost-effective device, such as a black box (e.g., 10 x 10 x 10 cm), is used to control the lighting conditions. nih.govresearchgate.net The IIP material, after exposure to a water sample containing Pb²⁺, is placed inside the box, and an image is taken with a smartphone. nih.gov

The color information from the digital image is then extracted and analyzed. Image processing applications or custom-developed software can calculate the average values of different color channels, such as RGB (Red, Green, Blue), CMYK (Cyan, Magenta, Yellow, Black), or HSV (Hue, Saturation, Value). nih.gov The intensity of a specific color channel, or a combination of channels, is then correlated to the concentration of the metal ion.

Validation of the Method:

The smartphone-based method is validated by comparing its results with those obtained from a standard, laboratory-based analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov Key validation parameters include:

Linearity: A calibration curve is constructed by plotting the color intensity values against known concentrations of the analyte. The method demonstrated a linear response for Pb²⁺ in the range of 0–10 mg L⁻¹. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. For the rhodizonate-IIP smartphone sensor, the LOD for Pb²⁺ was determined to be 0.215 mg L⁻¹. nih.gov

Precision: The closeness of repeated measurements, often expressed as the relative standard deviation (%RSD). The method showed good precision with a %RSD of less than 9% in real sample analysis. nih.gov

Accuracy: The closeness of a measured value to the true value, assessed by analyzing certified reference materials or by comparison with a reference method. The results from the smartphone-based sensor were in good agreement with those from ICP-MS. nih.gov

This integrated system provides a reliable and portable tool for on-site monitoring of lead in environmental water samples. nih.gov

While simple univariate calibration (correlating a single color channel to concentration) can be effective, the color information captured in a digital image is inherently multivariate (e.g., R, G, and B values). Multivariate regression analysis is a powerful statistical tool that can utilize the information from multiple color channels simultaneously to build more robust and accurate calibration models. nih.gov

Partial Least Squares (PLS) regression is a particularly well-suited technique for this purpose. nih.gov PLS is effective at handling data where the predictor variables (the color channel values) are correlated, which is often the case with RGB data.

In the context of the rhodizonate-IIP smartphone sensor for Pb²⁺, PLS multivariate regression was used to create a calibration model. nih.gov The model was built using the color channel values (RGB, CMYK, HSV, and others) from images of the IIP exposed to a series of Pb²⁺ standard solutions. The PLS model was able to establish a strong correlation between the colorimetric data and the Pb²⁺ concentration, achieving a high coefficient of determination (R² = 0.998). nih.gov

The use of multivariate regression offers several advantages:

Improved Accuracy: By using more of the available data, the model can be more accurate and less susceptible to noise in a single color channel.

Enhanced Robustness: The model can be more resilient to variations in lighting conditions or smartphone camera characteristics.

Interference Correction: In some cases, multivariate models can help to distinguish the signal of the target analyte from the colorimetric interference of other species in the sample.

The application of PLS regression demonstrates how advanced chemometric techniques can be paired with simple colorimetric measurements using this compound to create powerful and reliable analytical systems.

Potentiometric and Spectrophotometric Techniques for Trace Analysis

Beyond colorimetry, this compound is also utilized in other classical and instrumental analytical techniques, including potentiometry and spectrophotometry, for the determination of both its own properties and the concentration of other chemical species.

Potentiometric titration is a standard method for determining the concentration of an acidic or basic substance and for determining its acid dissociation constants (pKa). wikipedia.orguomustansiriyah.edu.iq The technique involves monitoring the pH of a solution as a titrant of known concentration is added. researchgate.net A plot of pH versus the volume of titrant added yields a titration curve, from which the equivalence point and pKa values can be determined. researchgate.net

Rhodizonic acid (H₂C₆O₆) is a diprotic acid, meaning it can donate two protons. wikipedia.org Its acid-base equilibria can be described by two dissociation constants, pKa1 and pKa2. The reported pKa values for rhodizonic acid at 25 °C are:

pKa1 = 4.378 ± 0.009

pKa2 = 4.652 ± 0.014 wikipedia.org

A refined protocol for determining these values would involve the following steps:

Preparation: A standard solution of rhodizonic acid or its dipotassium salt is prepared in high-purity, CO₂-free water to prevent interference from carbonic acid. The titrant is a strong base of accurately known concentration, such as potassium hydroxide (B78521) (KOH), also prepared in CO₂-free water.

Calibration: The pH electrode is calibrated using at least two, and preferably three, standard buffer solutions that bracket the expected pH range of the titration.

Titration: The rhodizonic acid solution is placed in a thermostatted beaker to maintain a constant temperature (e.g., 25 °C), and the titrant is added in small, precise increments using an automated titrator or a calibrated burette. The pH is recorded after each addition, allowing the system to reach equilibrium.

Data Analysis: The titration data (pH vs. volume) is plotted. The pKa values can be determined from the pH at the half-equivalence points. For more accurate results, the data can be analyzed using computational methods, such as Gran plots or derivative methods (first and second derivatives of the titration curve), which help to precisely locate the equivalence points. nih.gov

Understanding these acid-base equilibria is crucial for developing analytical methods that use rhodizonic acid, as the pH of the system will determine the form (and color) of the rhodizonate species in solution.

This compound is a key reagent in an indirect spectrophotometric method for the determination of sulfate (B86663) (SO₄²⁻) ions. nih.govloodtesten.nl This method, often referred to as the barium-rhodizonate method, is based on a metathesis (ion exchange) reaction. nih.govtdl.org

Principle of the Method:

The method relies on the high insolubility of barium sulfate (BaSO₄). The procedure involves the following steps:

A solution containing an unknown amount of sulfate is treated with a solid, sparingly soluble barium salt of a chromophoric (colored) anion, in this case, barium rhodizonate. Barium rhodizonate is a red-colored complex. loodtesten.nlscielo.br

The sulfate ions in the sample react with the barium ions from the barium rhodizonate to form the more stable and less soluble barium sulfate precipitate. Ba(C₆O₆) (s, red) + SO₄²⁻ (aq) → BaSO₄ (s, white) + C₆O₆²⁻ (aq, colored)

This reaction releases the rhodizonate anion (C₆O₆²⁻) into the solution.

The concentration of the liberated rhodizonate anion is directly proportional to the initial concentration of the sulfate ion.

The concentration of the colored rhodizonate anion in the solution is then measured spectrophotometrically at a specific wavelength (around 525 nm) and compared to a calibration curve prepared with known sulfate concentrations. loodtesten.nl

Method Refinements and Performance:

The original barium-rhodizonate method faced challenges with the solubility and stability of the rhodizonate complexes. nih.gov Recent research has focused on improving the method by systematically investigating different solvents to optimize the reaction matrix. nih.gov

An improved method established the following performance characteristics:

Enhanced Stability: The use of optimized solvent formulae resulted in a stable color for 45-135 minutes, allowing for more reliable measurements. nih.gov The rhodizonate reagents were also found to be stable for over six months when stored at -70 °C. nih.gov

Increased Water Tolerance: The allowable water content in the colorimetric matrix was increased from 20% to 45%, making the method more robust for aqueous samples. nih.gov

Improved Sensitivity: The refined method allows for the measurement of sulfate ion concentrations as low as 0.18 nmol, a significant improvement over the 1 nmol of earlier reports. nih.gov

These refinements have made the barium-rhodizonate method a simple, direct, and robust assay suitable for the analysis of sulfate ions in various samples, including biological fluids. nih.gov

Environmental and Biological Research Perspectives of Rhodizonic Acid Dipotassium

Phytoremediation Studies and Plant-Metal Interaction Mechanisms

Phytoremediation is a cost-effective, plant-based approach to remove or immobilize contaminants from soil and water. Rhodizonic acid dipotassium (B57713) has proven to be a significant asset in visualizing and understanding the mechanisms of metal uptake and sequestration in plants, especially in the context of lead contamination.

Use of Rhodizonic Acid Staining for Investigating Lead Trapping by Root Border Cells

Rhodizonic acid serves as a sensitive and specific chromogenic reagent for the detection of lead in plant tissues. When applied to plant roots exposed to lead, a scarlet-red precipitate forms, allowing for the direct visualization of lead accumulation. This staining technique has been pivotal in studying the role of root border cells in phytoremediation.

Root border cells, which are released from the root tips of plants, play a crucial role in protecting the root from various environmental stresses, including heavy metal toxicity. Research has demonstrated that these cells can effectively trap lead, preventing its translocation to other parts of the plant. The use of rhodizonic acid staining allows for the rapid and clear observation of this trapping mechanism. Studies on maize (Zea mays) have shown that within minutes of exposure to a lead solution, the border cells become intensely stained with a scarlet-red color, indicating the sequestration of lead. This visual evidence is critical for understanding the kinetics and efficiency of lead trapping by these specialized cells.

The intensity of the rhodizonate stain can also provide semi-quantitative information about the amount of lead sequestered. Researchers have used this method to compare the lead-trapping capabilities of different plant species or to assess the impact of various environmental conditions on this protective mechanism. The specificity of the rhodizonate reaction for lead at a controlled pH of approximately 2.8 is a key advantage, as it minimizes interference from other metal ions.

**Interactive Data Table: Lead Trapping by Root Border Cells of *Zea mays***

Time of Exposure to Lead Solution Observation with Rhodizonic Acid Staining Interpretation
0 minutes No significant staining No lead accumulation
5 minutes Intense scarlet-red staining of root border cells Rapid sequestration of lead by border cells
30 minutes Staining remains localized to the root border cells Effective trapping of lead, preventing further translocation

Role of Extracellular DNA in Plant-Mediated Metal Sequestration and Bioremediation Processes

Recent research has highlighted the critical role of extracellular DNA (eDNA) in the process of metal sequestration by root border cells. This eDNA, present in the mucilage surrounding the root tip, acts as a chelating agent, binding to heavy metal ions and preventing their uptake by the plant.

Studies have shown that the lead particles trapped by root border cells, as visualized by rhodizonic acid staining, are dispersed upon the application of DNase, an enzyme that degrades DNA. This finding strongly suggests that eDNA is a key component of the trapping mechanism. The negatively charged phosphate (B84403) backbone of the DNA molecule is believed to be responsible for binding the positively charged lead ions.

The understanding of this eDNA-mediated sequestration has significant implications for bioremediation strategies. By selecting or engineering plants with enhanced eDNA production at the root tip, it may be possible to improve their phytostabilization capabilities for lead and other heavy metals. Rhodizonic acid staining serves as an invaluable tool in these investigations, providing a visual confirmation of the effectiveness of eDNA in metal trapping.

Mechanistic Biochemical Interactions and Cellular Response Studies (Excluding Clinical Applications)

While the primary research focus for rhodizonic acid dipotassium has been on its application as a staining agent in phytoremediation, its chemical properties as a chelating agent suggest potential interactions at a biochemical and cellular level. However, specific research in these areas is currently limited.

Investigation of Rhodizonate Influence on Cellular Metal Ion Homeostasis

Metal ions are essential for numerous cellular processes, and their intracellular concentrations are tightly regulated by a complex network of transporters and binding proteins. As a molecule capable of binding divalent and trivalent metal ions, rhodizonate could theoretically influence cellular metal ion homeostasis. However, there is a lack of specific studies investigating the direct effects of this compound on intracellular metal ion concentrations or the function of metal transport proteins. Future research could explore whether rhodizonate can enter plant or microbial cells and subsequently chelate essential metal ions, potentially disrupting cellular processes.

Enzyme Inhibition Studies and Associated Biochemical Pathway Modulation

Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. Chelating agents can inhibit these enzymes by removing the essential metal ion from their active site. Given rhodizonic acid's ability to bind various metal ions, it could potentially act as an inhibitor for certain metalloenzymes. However, to date, there are no specific studies in the available scientific literature that have investigated the inhibitory effects of this compound on specific enzymes or its impact on associated biochemical pathways. Such studies would be necessary to determine if rhodizonate has any significant effects on cellular metabolism through enzyme inhibition.

Microbial Staining Techniques and Applications in Bacteriological Research Methodologies

The use of stains is fundamental in microbiology for the visualization and differentiation of microorganisms. While various organic dyes are routinely used for bacterial staining, the application of this compound in this context has not been established.

A comprehensive review of current bacteriological research methodologies does not indicate the use of rhodizonic acid or its salts as a microbial stain. Its primary and well-documented application is in the detection of heavy metals, particularly lead, due to the formation of a distinctively colored precipitate. The chemical basis of this reaction is specific to metal ions and is not analogous to the mechanisms of common bacterial stains that bind to cellular components like peptidoglycan or nucleic acids. Therefore, at present, there are no known applications of this compound in microbial staining or bacteriological research.

This compound as a Staining Agent for Acidic Polysaccharides in Bacterial Cell Walls

No scientific literature was identified that describes the use of this compound as a staining agent for visualizing or analyzing acidic polysaccharides within bacterial cell walls. Research on staining bacterial polysaccharides typically involves other well-established dyes and methodologies.

Future Research Trajectories and Emerging Applications of Rhodizonic Acid Dipotassium

Exploration of Novel Derivatization Strategies and Functionalization for Advanced Materials

The core structure of the rhodizonate dianion, with its multiple oxygen-containing functional groups, offers a rich platform for chemical modification. Future research will focus on moving beyond simple salt formation to the creation of complex, functionalized derivatives designed for specific, high-performance applications.

A promising trajectory lies in the development of rhodizonate-based polymers. Researchers have successfully synthesized novel Pb(II) ion-imprinted polymers (IIPs) using a rhodizonate-based complex as a selective ligand. researchgate.netconcytec.gob.pe This strategy involves polymerizing functional monomers around a metal-rhodizonate complex; subsequent removal of the metal ion leaves behind cavities specifically shaped for that ion. This creates a highly selective material for applications in environmental remediation and sensing. researchgate.netconcytec.gob.pe Future work could expand this concept to other metal ions of environmental or industrial concern.

Further exploration into derivatization could involve:

Polymer Backbone Integration: Incorporating the rhodizonate moiety directly into polymer backbones to create conductive or redox-active polymers. Techniques like free-radical polymerization or polycondensation could be adapted for this purpose. mdpi.com

Schiff Base Reactions: Utilizing the ketone groups of the rhodizonate structure to form Schiff bases, thereby linking rhodizonate to other molecules, such as polymers or sensor components, to create new functionalities. frontiersin.org

Esterification and Etherification: Modifying the hydroxyl groups to tune the solubility, electronic properties, and coordination behavior of the molecule, allowing for its use in a wider range of solvents and material matrices.

These derivatization strategies aim to harness the intrinsic properties of the rhodizonate core while imparting new functionalities, leading to advanced materials for electronics, catalysis, and separation technologies.

Application of Advanced Computational Modeling for Predictive Material Design and Reaction Pathway Analysis

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and discovery of new materials based on rhodizonic acid dipotassium (B57713). These methods allow for the prediction of material properties and the analysis of reaction mechanisms at the atomic level, guiding experimental efforts and reducing trial-and-error.

DFT has already been successfully employed to guide the synthesis of rhodizonate-based materials. In the development of ion-imprinted polymers for lead removal, DFT was used to screen and select the most suitable functional monomers (e.g., 2-acrylamido-2-methylpropane sulfonic acid, AMPSA) by calculating the binding energies and interaction strengths between the monomer, the rhodizonate-lead complex, and the solvent. researchgate.netconcytec.gob.pe The computational predictions were in good agreement with experimental results, which showed that the polymer synthesized with the DFT-selected monomer had the highest adsorption capacity. concytec.gob.pe

Future applications of computational modeling in this field are expected to expand significantly:

Predictive Material Design: Algorithms and machine learning can be used to predict which chemical building blocks, when combined with rhodizonate, will create advanced materials with superior functions. nih.gov This includes forecasting properties like electronic band gaps, charge carrier mobility, and mechanical strength for applications in semiconductors and structural materials.

Reaction Pathway Analysis: DFT can be used to elucidate the mechanisms of derivatization and functionalization reactions. dergipark.org.trmdpi.com By mapping the energy landscapes of potential reaction pathways, researchers can identify the most efficient synthesis routes and predict potential side products.

Electronic and Spectroscopic Properties: Computational methods can accurately predict the electronic structure (e.g., HOMO-LUMO energies) and spectroscopic signatures of novel rhodizonate derivatives. mdpi.comresearchgate.netdatapdf.com This is crucial for designing materials with specific optical or electronic properties, such as those needed for sensors or optoelectronic devices.

The synergy between computational modeling and experimental synthesis will be critical in unlocking the full potential of rhodizonate-based materials, enabling the rational design of compounds with precisely tailored properties.

Computational MethodApplication Area for Rhodizonic Acid DipotassiumPredicted/Analyzed PropertiesPotential Impact
Density Functional Theory (DFT)Synthesis of Ion-Imprinted PolymersBinding energies, interaction strengths, monomer suitabilityOptimized design of selective adsorbents for heavy metals. researchgate.netconcytec.gob.pe
DFT / Quantum MechanicsDesign of Electronic MaterialsHOMO/LUMO energies, band gaps, electronic spectraCreation of novel organic semiconductors and sensors. mdpi.comresearchgate.net
Machine Learning / AIHigh-Throughput ScreeningStructure-property relationships, performance predictionAccelerated discovery of new materials with desired functionalities. nih.gov

Integration of this compound in Hybrid Materials for Multifunctional Applications

The ability of the rhodizonate dianion to act as a versatile ligand for coordinating with metal ions is a key driver for its integration into hybrid materials. These materials, which combine organic rhodizonate components with inorganic elements like metals or carbon nanostructures, offer synergistic properties that are not achievable with either component alone.

A significant area of emerging research is the use of rhodizonate-based materials for energy storage. Scientists have developed composites of disodium (B8443419) rhodizonate and reduced graphene oxide (rGO) for use as cathode materials in sodium-ion batteries. researchgate.net The graphene provides a conductive network that enhances cycling performance and rate capability, while the rhodizonate stores charge through redox reactions. researchgate.net Similarly, novel copper rhodizonate complexes have been grown directly on reduced graphene oxide to create high-performance anode materials for lithium-ion batteries. researchgate.net

Future research in hybrid materials will likely focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The use of rhodizonate as an organic linker to construct novel MOFs and coordination polymers is a promising avenue. mdpi.comnih.gov These materials could exhibit unique properties such as porosity for gas storage, catalytic activity, or interesting magnetic and optical behaviors. mdpi.comrsc.org

Graphene-Based Hybrids: Further development of rhodizonate-graphene composites could lead to materials for supercapacitors, catalysts, and advanced sensors. mdpi.comrsc.org The high surface area and conductivity of graphene can be combined with the specific chemical reactivity of the rhodizonate. nih.gov

Multifunctional Composites: Integrating rhodizonate into polymer matrices along with other functional components (e.g., magnetic nanoparticles, quantum dots) could lead to multifunctional materials. For instance, a material could simultaneously act as a sensor for a pollutant and a catalyst for its degradation. researchgate.net

These hybrid systems represent a paradigm shift, treating this compound not as a simple salt, but as a sophisticated building block for advanced functional materials.

Interdisciplinary Research at the Interface of Nanoscience, Electrochemistry, and Environmental Science

The most exciting future developments for this compound lie at the intersection of multiple scientific disciplines. Collaborative research combining nanoscience, electrochemistry, and environmental science will be essential to translate the fundamental properties of this compound into practical solutions for global challenges.

Nanoscience: The integration of rhodizonate with nanomaterials is a key theme. This includes the development of rhodizonate-functionalized nanoparticles for targeted sensing or the creation of nanocomposites with materials like graphene for enhanced electrochemical performance. researchgate.netmdpi.com Future work could explore the synthesis of rhodizonate-based nanosensors, where interaction with a target analyte on a nanoscale platform leads to a detectable optical or electrical signal. nih.govmdpi.com

Electrochemistry: The redox-active nature of the rhodizonate molecule makes it highly suitable for electrochemical applications. Its use in sodium-ion and lithium-ion batteries is a leading example. researchgate.netosti.gov Further research is aimed at understanding and improving the electrochemical stability and kinetics of these systems. Functionalizing the rhodizonate structure could lead to new organic redox couples for aqueous organic flow batteries, a promising technology for large-scale, sustainable energy storage. rsc.orgosti.gov

Environmental Science: Building on its established role in detecting lead, future research will focus on creating advanced systems for environmental monitoring and remediation. researchgate.netresearchgate.netepa.gov The development of highly selective ion-imprinted polymers based on rhodizonate for removing lead from water is a significant step in this direction. researchgate.netconcytec.gob.pe This concept could be expanded to create materials for the selective capture of other toxic heavy metals. Furthermore, rhodizonate-based materials could be developed as catalysts for the degradation of organic pollutants, contributing to broader environmental remediation strategies. issmge.orgnyu.edu

Discipline InterfaceEmerging ApplicationKey Research Focus
Nanoscience & ElectrochemistryHigh-Performance BatteriesDeveloping rhodizonate-graphene nanocomposites for enhanced conductivity and stability in Na-ion and Li-ion batteries. researchgate.net
Nanoscience & Environmental ScienceSelective Pollutant NanosensorsFunctionalizing nanoparticles with rhodizonate derivatives for sensitive and selective optical or electrochemical detection of heavy metals. mdpi.com
Electrochemistry & Environmental ScienceElectrochemical RemediationDesigning rhodizonate-based electrodes for the electrochemical detection and removal of contaminants from water.
Nanoscience, Electrochemistry & Environmental ScienceMultifunctional Remediation SystemsCreating hybrid materials that can simultaneously detect (electrochemically) and catalytically degrade pollutants on a nanostructured platform.

The convergence of these fields will enable the development of sophisticated systems where this compound serves as a critical component in devices for energy storage, environmental sensing, and pollution control.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rhodizonic acid dipotassium to ensure high purity for experimental use?

  • Methodological Answer : Synthesis protocols should emphasize stoichiometric control during the neutralization of rhodizonic acid with potassium hydroxide. Purification steps, such as recrystallization from aqueous ethanol, can minimize impurities. Analytical techniques like HPLC or titration should validate purity, with attention to residual solvents or unreacted precursors .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

  • FT-IR spectroscopy to identify characteristic C=O and O–H stretching vibrations (e.g., bands near 1600–1700 cm⁻¹ and 3000–3500 cm⁻¹) .
  • X-ray diffraction (XRD) to confirm crystallinity and compare lattice parameters with theoretical models .
  • Elemental analysis (e.g., ICP-OES) to verify potassium content and stoichiometry .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled environments (e.g., 25°C/60% RH vs. 40°C/75% RH). Monitor degradation via UV-Vis spectroscopy for absorbance shifts in the 300–400 nm range, and track mass loss via thermogravimetric analysis (TGA). Store in desiccators with inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. What computational approaches are effective for predicting the electronic and geometric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G** basis set reliably model intramolecular stabilization (e.g., conformers with energy differences <1 kJ/mol). Scale vibrational frequencies with empirical factors (e.g., 0.9614) to align theoretical and experimental IR data .

Q. How can researchers resolve contradictions between experimental and theoretical vibrational spectra of this compound?

  • Methodological Answer : Cross-validate assignments using isotopic substitution or deuterated analogs to isolate specific vibrational modes. Compare experimental solid-state IR spectra with gas-phase DFT predictions, accounting for crystal packing effects via periodic boundary condition (PBC) simulations. Use linear-polarized IR spectroscopy on oriented samples to reduce spectral overlap .

Q. What experimental designs are suitable for studying the redox behavior of this compound in aqueous solutions?

  • Methodological Answer : Employ cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in buffered solutions (pH 2–12). Monitor potential sweeps between −1.0 V and +1.0 V to identify oxidation/reduction peaks. Correlate electrochemical data with UV-Vis spectral changes to confirm reaction intermediates .

Q. What challenges arise in ensuring the reproducibility of this compound-based assays across laboratories?

  • Methodological Answer : Standardize protocols for solvent purity (e.g., HPLC-grade water), reaction times, and temperature control. Use certified reference materials (CRMs) for calibration. Report detailed metadata (e.g., humidity during synthesis, grinding methods for solid samples) to minimize batch-to-batch variability .

Q. How can researchers interpret ambiguous spectroscopic data when this compound is used as a chelating agent in complex matrices?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping spectral bands. Use tandem techniques like IR-MS to correlate vibrational modes with molecular fragments. Validate assignments with synthetic analogs (e.g., substituting potassium with other alkali metals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.